1-Benzyl-4-butylidenepiperidine is a compound belonging to the class of piperidine derivatives, characterized by a benzyl group and a butylidene substituent attached to the piperidine ring. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and pharmacology.
The compound can be synthesized through various methods, often utilizing readily available starting materials. Research indicates that derivatives of piperidine, such as 1-benzyl-4-piperidone and related compounds, serve as precursors in synthesis routes leading to 1-benzyl-4-butylidenepiperidine.
1-Benzyl-4-butylidenepiperidine falls under the category of organic compounds, specifically heterocyclic compounds containing nitrogen. It is classified as a piperidine derivative, which is significant in medicinal chemistry for its biological activity.
Synthesis of 1-benzyl-4-butylidenepiperidine can follow several pathways. A notable method involves the formation of the compound through a series of reactions starting from 4-piperidinecarboxylic acid or its derivatives.
The synthesis requires careful control of reaction conditions, including temperature and reaction time, to optimize yields and purity. Typical reaction conditions include refluxing for several hours and monitoring via thin-layer chromatography.
The molecular structure of 1-benzyl-4-butylidenepiperidine can be described as follows:
Crystallographic studies and spectroscopic methods (such as Nuclear Magnetic Resonance and Infrared Spectroscopy) are often employed to confirm the structure and purity of synthesized compounds.
1-Benzyl-4-butylidenepiperidine can participate in various chemical reactions typical of piperidine derivatives:
These reactions are often facilitated by catalysts or specific reagents under controlled conditions to ensure selectivity and yield.
The mechanism of action for 1-benzyl-4-butylidenepiperidine is not fully elucidated but is believed to involve interactions with neurotransmitter systems. Piperidine derivatives are known to affect cholinergic pathways, which may contribute to their pharmacological effects.
Research indicates that such compounds may inhibit enzymes like acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, thereby enhancing neurotransmission .
Studies have shown that modifications on the piperidine ring can significantly alter biological activity, suggesting structure-activity relationships that are crucial for drug design.
Relevant data from studies indicate that these properties make it suitable for various applications in organic synthesis and medicinal chemistry.
1-Benzyl-4-butylidenepiperidine has potential applications in:
The ongoing research into its derivatives continues to reveal new therapeutic potentials, making it an important subject in pharmacological studies.
1-Benzyl-4-butylidenepiperidine (chemical formula: C₁₆H₂₃N) represents a structurally specialized piperidine derivative characterized by a benzyl group at the nitrogen atom and a butylidene moiety (CH₃(CH₂)₂CH=) at the 4-position of the piperidine ring. Its IUPAC name is 1-benzyl-4-butylidenepiperidine, with a molecular weight of 229.36 g/mol and CAS number 132439-21-5 . The compound's significance arises from its role as a chemical scaffold in neuropharmacology, where its hybrid structure merges the bioactive 1-benzylpiperidine motif with an alkenyl side chain conferring conformational flexibility and lipophilicity. This balance enhances blood-brain barrier (BBB) permeability while enabling targeted interactions with neurological targets such as cholinesterases and neurotransmitter transporters [4]. As a non-saturated analog of 1-benzylpiperidine precursors, it enables structure-activity relationship (SAR) explorations central to modern drug discovery for neurodegenerative and metabolic diseases.
Table 1: Key Structural Features of 1-Benzyl-4-butylidenepiperidine
Structural Element | Chemical Group | Role in Bioactivity |
---|---|---|
Piperidine ring | Nitrogen-containing heterocycle | Confers basicity; enables receptor binding via protonation |
N1 position | Benzyl group (C₆H₅CH₂–) | Enhances lipophilicity and CNS penetration |
C4 position | Butylidene substituent (CH₃(CH₂)₂CH=) | Introduces conformational flexibility; modulates selectivity |
Canonical SMILES | CCCC=C1CCN(CC1)CC2=CC=CC=C2 | - |
Piperidine derivatives constitute a privileged scaffold in medicinal chemistry due to their:
Table 2: Impact of Piperidine C4-Substituents on Biological Activity
C4-Substituent | Example Compound | Primary Target | Effect on Activity |
---|---|---|---|
Carbonyl (ketone) | 1-Benzyl-4-piperidone | Synthetic intermediate | Low intrinsic activity; precursor role |
Ethyl carboxylate | Ethyl 1-benzylpiperidine-4-carboxylate | - | Modulates solubility; ester hydrolysis limits utility |
Butylidene | 1-Benzyl-4-butylidenepiperidine | AChE/BChE; DAT | Enhanced potency via hydrophobic enclosure occupancy |
2-(N-Benzoylamino)ethyl | 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | AChE | IC₅₀ = 0.56 nM; 18,000× selectivity for AChE over BChE |
The therapeutic exploration of 1-benzylpiperidine derivatives evolved through key phases:
Table 3: Milestones in 1-Benzylpiperidine-Based Drug Discovery
Time Period | Key Advancement | Representative Agent | Therapeutic Application |
---|---|---|---|
1990–2000 | Anti-AChE piperidines | 1-Benzyl-4-[2-(N-(4-benzylsulfonyl)benzoyl)-N-methylamino]ethyl]piperidine | Alzheimer’s disease cognition enhancement |
2000–2010 | DAT-selective ligands | 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine | Cocaine addiction; Parkinson’s disease |
2010–2020 | BGT1 allosteric inhibitors | N-(1-Benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA) | Epilepsy; osmotic stress disorders |
2020–present | Multi-target antipsychotics | 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Schizophrenia; bipolar disorder |
1-Benzyl-4-butylidenepiperidine and analogs show promise across disease contexts:
Table 4: Therapeutic Mechanisms of Butylidene-Substituted Piperidines
Disorder Category | Molecular Target | Mechanism | Biological Outcome |
---|---|---|---|
Neurodegenerative | AChE/BChE | Competitive/non-competitive inhibition | Increased synaptic acetylcholine; reduced amyloid-β aggregation |
Dopamine D₂ receptor | Antagonism | Normalization of dopaminergic signaling; antipsychotic effects | |
DAT | Reuptake inhibition | Enhanced dopaminergic neurotransmission | |
Metabolic | BGT1 | Allosteric inhibition | Reduced osmotic stress; GABAergic modulation |
PPARγ (indirect) | Agonism (tetrahydropyridine analogs) | Improved insulin sensitivity; anti-diabetic effects |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: